molecular formula C7H10N2S B142624 3-(2-Sulfanylidenepyrrolidin-1-yl)propanenitrile CAS No. 126524-10-5

3-(2-Sulfanylidenepyrrolidin-1-yl)propanenitrile

Cat. No.: B142624
CAS No.: 126524-10-5
M. Wt: 154.24 g/mol
InChI Key: ZHDVIQROISHZGV-UHFFFAOYSA-N
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Description

3-(2-Sulfanylidenepyrrolidin-1-yl)propanenitrile is an organic compound with a unique structure that includes a pyrrolidine ring and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Sulfanylidenepyrrolidin-1-yl)propanenitrile typically involves the reaction of pyrrolidine derivatives with appropriate nitrile-containing reagents. One common method involves the reaction of pyrrolidine with bromoacetonitrile in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Sulfanylidenepyrrolidin-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Sulfanylidenepyrrolidin-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the production of fine chemicals and as a building block in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 3-(2-Sulfanylidenepyrrolidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, making the compound useful in drug design .

Comparison with Similar Compounds

    Pyrrolidine: A simple cyclic amine with similar structural features.

    Propanenitrile: A nitrile compound with a simpler structure.

    Sulfanylidenepyrrolidine: A compound with a similar sulfur-containing pyrrolidine ring.

Uniqueness: 3-(2-Sulfanylidenepyrrolidin-1-yl)propanenitrile is unique due to the combination of its nitrile group and sulfur-containing pyrrolidine ring. This combination provides distinct reactivity and potential for diverse applications compared to its simpler analogs .

Properties

IUPAC Name

3-(2-sulfanylidenepyrrolidin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c8-4-2-6-9-5-1-3-7(9)10/h1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDVIQROISHZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=S)N(C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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